(L)-N-Benzyloxycarbonyl-|A-oxo-tryptophaneamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

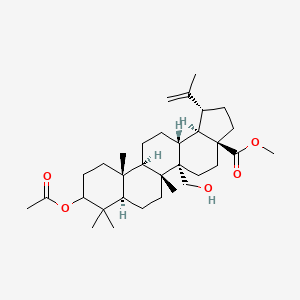

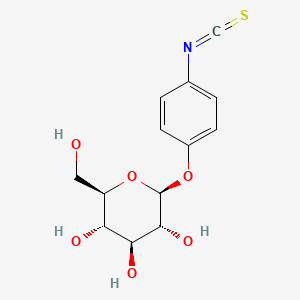

(L)-N-Benzyloxycarbonyl-|A-oxo-tryptophaneamide is an important synthetic compound used in a variety of research applications. It is a derivative of tryptophan and has been used in the synthesis of various peptides and proteins. This compound is also known as Boc-AOT and is widely used in the synthesis of peptides, proteins, and other compounds.

科学的研究の応用

Tryptophan Derivatives in Neurotransmitter Synthesis

Tryptophan derivatives play a critical role in the synthesis of serotonin, a key neurotransmitter involved in regulating mood, sleep, and appetite. The study of tryptophan derivatives, including (L)-N-Benzyloxycarbonyl-α-oxo-tryptophaneamide, may provide insights into the biochemical pathways influencing serotonin production. This understanding can contribute to the development of therapeutic strategies for mood disorders, such as depression and anxiety (Diksic & Young, 2001).

Antioxidant Activity and Detoxification

The role of tryptophan derivatives in antioxidant activity and detoxification processes is another area of research interest. These compounds can interact with free radicals, reducing oxidative stress and potentially mitigating damage to cells and DNA. Investigating the antioxidant properties of tryptophan derivatives, including specific compounds like (L)-N-Benzyloxycarbonyl-α-oxo-tryptophaneamide, may reveal new approaches to preventing or treating diseases associated with oxidative stress (Munteanu & Apetrei, 2021).

Metabolic Pathways and Health Implications

The metabolism of tryptophan via the kynurenine pathway has significant implications for health, including its role in immune regulation and the pathogenesis of several diseases. Research into tryptophan derivatives, such as (L)-N-Benzyloxycarbonyl-α-oxo-tryptophaneamide, may help elucidate the complex interactions within this pathway, offering potential targets for therapeutic intervention in conditions like inflammation, neurodegenerative diseases, and cancer (Alberts, Owe-Larsson, & Urbanska, 2023).

Drug Development and Pharmacological Research

The pharmacological properties of tryptophan derivatives are of interest for drug development, particularly in designing compounds that can cross the blood-brain barrier or selectively target specific receptors. Research into compounds like (L)-N-Benzyloxycarbonyl-α-oxo-tryptophaneamide may contribute to the development of new drugs for neurological and psychiatric disorders, highlighting the importance of understanding their bioactivity and interaction with biological systems (Tittarelli, Mannocchi, Pantano, & Romolo, 2014).

特性

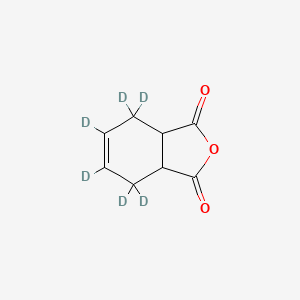

IUPAC Name |

benzyl N-[(2S)-1-amino-3-(1H-indol-3-yl)-1,3-dioxopropan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O4/c20-18(24)16(22-19(25)26-11-12-6-2-1-3-7-12)17(23)14-10-21-15-9-5-4-8-13(14)15/h1-10,16,21H,11H2,(H2,20,24)(H,22,25)/t16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFBNEEDBMWALFX-INIZCTEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(C(=O)C2=CNC3=CC=CC=C32)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](C(=O)C2=CNC3=CC=CC=C32)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10721476 |

Source

|

| Record name | Nalpha-[(Benzyloxy)carbonyl]-beta-oxo-L-tryptophanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10721476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

255371-72-3 |

Source

|

| Record name | Nalpha-[(Benzyloxy)carbonyl]-beta-oxo-L-tryptophanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10721476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl)-1,6-di-O-acetyl-3-O-[(1R)-1-carboxyethyl]-2-deoxy-alpha-D-glucopyranose](/img/structure/B561742.png)